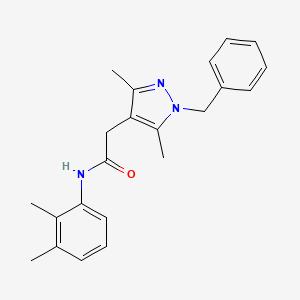

6,7-双(2-甲氧基乙氧基)-N-苯基喹唑啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazoline derivatives involves several steps, including nitration, reduction, cyclization, and functional group modifications. Specifically, for compounds like 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine, the synthesis may involve nucleophilic substitution reactions, where a chloroquinazoline precursor is reacted with an amine under specific conditions to introduce the N-phenyl group (Gangjee et al., 1995).

Molecular Structure Analysis

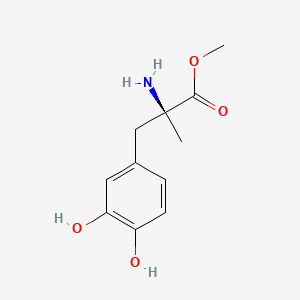

The molecular structure of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is characterized by the quinazoline core, substituted with methoxyethoxy groups at positions 6 and 7, and an N-phenyl group. This structure can be confirmed through spectroscopic methods such as NMR and MS, providing insights into the compound's electronic and spatial configuration which influences its reactivity and interactions (Min Wang et al., 2015).

Chemical Reactions and Properties

Quinazoline derivatives can participate in various chemical reactions, including nucleophilic substitutions, ring-opening reactions, and conjugation processes. These reactions are often influenced by the electron-withdrawing or donating nature of the substituents attached to the quinazoline core. The presence of methoxyethoxy and N-phenyl groups in 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine could affect its reactivity towards electrophiles and nucleophiles, impacting its chemical stability and reactivity profile (Ragaini et al., 2004).

Physical Properties Analysis

The physical properties of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine, such as solubility, melting point, and crystallinity, are crucial for its handling and application in research and development. These properties are determined by the molecular structure and can be studied using techniques like differential scanning calorimetry (DSC) and X-ray crystallography (Gotoh et al., 2013).

Chemical Properties Analysis

The chemical properties of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine, including its acidity, basicity, and reactivity towards various chemical reagents, are influenced by the quinazoline core and the substituents attached to it. Studies on similar quinazoline derivatives provide insights into the electron distribution within the molecule and how it affects reactions like protonation, deprotonation, and complexation with metal ions (Stol et al., 2007).

科学研究应用

抗癌活性:N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺,与6,7-双(2-甲氧基乙氧基)-N-苯基喹唑啉-4-胺密切相关的化合物,已被确认为一种强效的凋亡诱导剂和有前景的抗癌临床候选药物。它在人类MX-1乳腺癌和其他小鼠异种移植癌模型中显示出疗效,以及出色的血脑屏障穿透性 (Sirisoma et al., 2009)。

抗菌和抗氧化活性:含有甲氧基基团的双-三唑衍生物,包括与问题中化合物类似的结构,已经展示出有效的抗菌、抗弹性酶、抗尿素酶和抗氧化活性 (Sokmen et al., 2013)。

化学合成应用:该化合物已参与研究化学合成方法。例如,报道了有效的Rh催化的2-芳基喹唑啉-4(3H)-酮的邻位C-H氨基化反应,使用N-苯甲酸酯烷基胺,展示了该化合物在化学合成过程中的实用性 (Zhang et al., 2018)。

牙科复合材料应用:为了潜在应用于现代牙科复合系统,已合成了相关喹唑啉衍生物,展示了在光聚合特性和物理性能方面取得了有希望的结果 (Wu et al., 2006)。

基于二茂铁衍生物的抗肿瘤活性:基于6,7-二甲氧基-N-苯基喹唑啉-4-胺模板的二茂铁类似物,与问题中的化合物密切相关,已被合成并针对表皮生长因子受体(EGFR)的抗癌活性进行了测试,显示出有希望的结果 (Amin et al., 2013)。

体外抗肿瘤活性:功能化的单体、双体和三体-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}甲胺基,与该化合物具有结构相似性,对各种人类癌细胞显示出有吸引力的体外细胞毒性和细胞静止效果 (Károlyi et al., 2012)。

安全和危害

未来方向

The compound and its derivatives have been studied for their potential as novel anti-cancer agents . The in-vitro study results were found to be in agreement with the predictions from in-silico data . The selected molecules were further subjected to get the possible mechanism of action against different cancer cells .

属性

IUPAC Name |

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-24-8-10-26-18-12-16-17(13-19(18)27-11-9-25-2)21-14-22-20(16)23-15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEPRWDRWNAAFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)

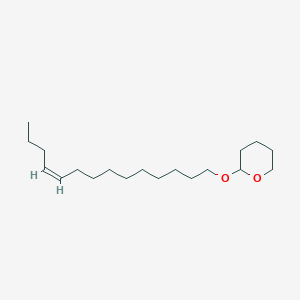

![N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide](/img/no-structure.png)

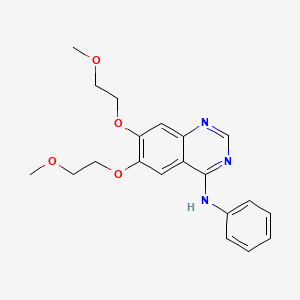

![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)